

An In-depth Technical Guide to 2-Methoxyquinoline-6-carbaldehyde

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Compound of Interest

Compound Name: 2-methoxy-6-
Quinolinecarboxaldehyde

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Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities. Its derivatives are integral to the development of therapeutic agents, spanning a wide range of applications from anticancer to anti-inflammatory and antimalarial drugs. Within this versatile family of compounds, 2-methoxyquinoline-6-carbaldehyde emerges as a molecule of considerable interest for medicinal chemists and drug development professionals. The presence of a methoxy group at the 2-position and a reactive carbaldehyde (formyl) group at the 6-position provides a unique combination of electronic properties and synthetic handles for further molecular elaboration.

This technical guide provides a comprehensive overview of 2-methoxyquinoline-6-carbaldehyde, including its precise IUPAC nomenclature, physicochemical properties, postulated synthesis protocols, and potential applications in drug discovery and materials science. The information presented herein is synthesized from established chemical principles

and data available for closely related quinoline isomers, offering a robust resource for researchers in the field.

IUPAC Nomenclature and Structural Elucidation

The correct and systematic IUPAC name for the compound commonly referred to as 6-formyl-2-methoxyquinoline is 2-methoxyquinoline-6-carbaldehyde. This nomenclature precisely defines the substitution pattern on the quinoline ring system.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 2-methoxyquinoline-6-carbaldehyde is not broadly published, its properties can be reliably predicted based on the analysis of its isomers and related quinoline derivatives.

Table 1: Predicted Physicochemical Properties of 2-Methoxyquinoline-6-carbaldehyde

| Property | Predicted Value | Source/Basis |
|-------------------|---|------------------------------------|
| Molecular Formula | C ₁₁ H ₉ NO ₂ | - |
| Molecular Weight | 187.19 g/mol | [1][2] |
| Monoisotopic Mass | 187.06332 Da | [1] |
| Physical State | Presumed solid | Inferred from isomers[3] |
| XlogP | ~2.0 | Inferred from related isomers[4] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from related compounds[5] |

Spectroscopic Characterization (Predicted)

The structural features of 2-methoxyquinoline-6-carbaldehyde suggest a distinct spectroscopic fingerprint.

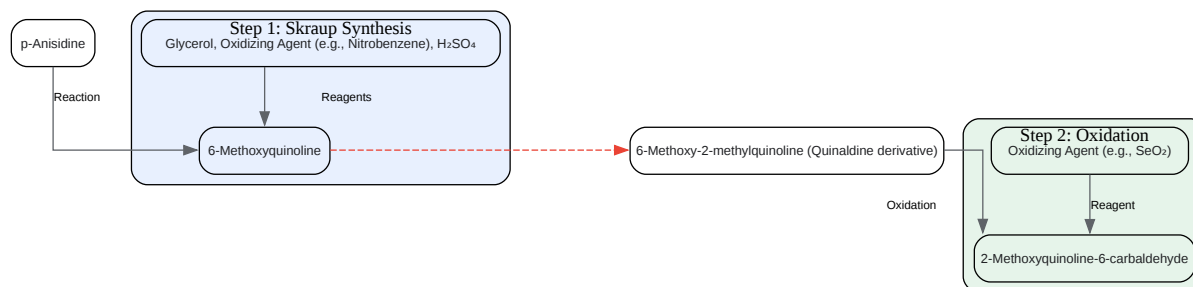
- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the aldehyde proton (typically downfield, >9.5 ppm), and a singlet for the methoxy group protons (~ 4.0 ppm).[4]
- ^{13}C NMR: The carbon NMR spectrum would display signals for the eleven unique carbon atoms, including the carbonyl carbon of the aldehyde, the methoxy carbon, and the carbons of the quinoline core.
- FT-IR: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band from the aldehyde group around 1700 cm^{-1} , along with C-O stretching from the methoxy group, and various C=C and C=N stretching frequencies from the aromatic quinoline core.[4]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Chemical Reactivity

A definitive, step-by-step synthesis protocol for 2-methoxyquinoline-6-carbaldehyde is not readily available in the surveyed literature. However, a plausible and efficient synthetic strategy can be designed by drawing upon established methodologies for the synthesis of substituted quinolines.

Postulated Synthetic Workflow

A logical approach to the synthesis of 2-methoxyquinoline-6-carbaldehyde would involve a multi-step process, likely starting from a substituted aniline.



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Caption: Postulated synthetic pathway for 2-methoxyquinoline-6-carbaldehyde.

Step-by-Step Methodologies (Hypothetical)

Part 1: Synthesis of 6-Methoxyquinoline

The Skraup synthesis is a classical and scalable method for constructing the quinoline ring system.^{[5][6]}

- **Reaction Setup:** In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of p-anisidine, glycerol, and a mild oxidizing agent such as nitrobenzene.
- **Heating:** Heat the reaction mixture under reflux. The reaction is exothermic and requires careful temperature control.
- **Work-up:** After the reaction is complete, cool the mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
- **Purification:** The crude 6-methoxyquinoline can be purified by steam distillation or column chromatography.

Part 2: Introduction of the Formyl Group

Introducing a formyl group at the 6-position can be challenging. A more controlled approach would be to start with a precursor that already has a handle at the 6-position, such as 6-bromo-2-methoxyquinoline, and then perform a lithium-halogen exchange followed by quenching with an electrophilic formylating agent. A more direct, albeit potentially less selective, method could be a Vilsmeier-Haack reaction on an activated 6-methoxyquinoline derivative.

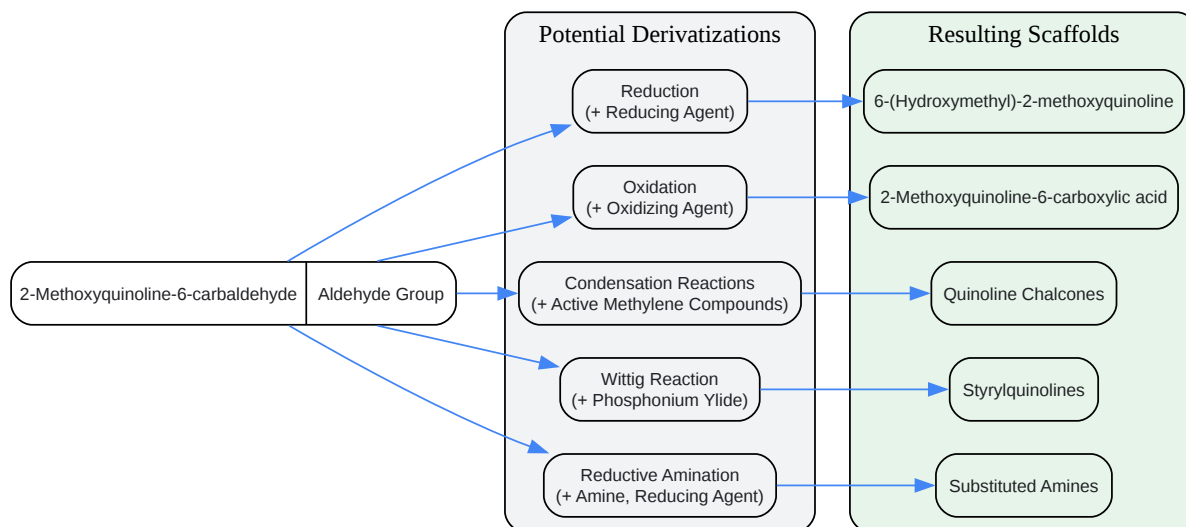
A plausible alternative involves the oxidation of a methyl group at the 6-position.

Alternative Step 2: Oxidation of 6-Methoxy-2-methylquinoline

- **Starting Material:** 6-Methoxy-2-methylquinoline (6-methoxyquinaldine) can be synthesized via a Doebner-von Miller reaction or purchased commercially.^{[7][8]}
- **Oxidation:** The methyl group can be selectively oxidized to an aldehyde using selenium dioxide (SeO₂). The reaction is typically carried out in a suitable solvent like dioxane or a mixture of acetic acid and water.
- **Reaction Conditions:** The reaction mixture is heated to reflux for several hours.
- **Work-up and Purification:** After completion, the selenium byproduct is filtered off, and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization.

Chemical Reactivity and Derivatization

The aldehyde functionality of 2-methoxyquinoline-6-carbaldehyde is a versatile handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.



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Caption: Reactivity of the aldehyde group in 2-methoxyquinoline-6-carbaldehyde.

Applications in Research and Development

The 6-methoxyquinoline scaffold is a recurring motif in compounds with diverse biological activities.[5] The addition of a formyl group at the 6-position provides a key point for diversification and the development of novel therapeutic agents and research tools.

Drug Discovery and Medicinal Chemistry

- **Anticancer Agents:** Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization. [5] 2-Methoxyquinoline-6-carbaldehyde can serve as a precursor for the synthesis of novel quinoline-based compounds with potential cytotoxic activity against cancer cell lines.[9] For instance, it can be used to synthesize quinoline chalcones or Schiff bases, which have been investigated for their anticancer effects.

- **Anti-inflammatory Agents:** The quinoline core is present in several anti-inflammatory drugs. Derivatives of 2-methoxyquinoline-6-carbaldehyde could be explored for their ability to modulate inflammatory pathways.
- **Antimicrobial Agents:** The quinoline ring is a key component of several antibacterial and antimalarial drugs.[10] Novel derivatives synthesized from 2-methoxyquinoline-6-carbaldehyde could be screened for their efficacy against various pathogens.[11][12]
- **P-glycoprotein (P-gp) Inhibitors:** Certain 6-methoxy-2-arylquinolines have been investigated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer.[13] The aldehyde group of 2-methoxyquinoline-6-carbaldehyde could be modified to generate analogs with P-gp inhibitory activity.

Materials Science and Chemical Biology

- **Fluorescent Probes:** The quinoline nucleus is inherently fluorescent. The reactivity of the aldehyde group allows for the conjugation of 2-methoxyquinoline-6-carbaldehyde to other molecules, making it a potential building block for the development of fluorescent probes for biological imaging or sensing applications.[9] For example, it could be used to synthesize sensors for specific ions or biomolecules.[14]
- **Organic Synthesis:** As a bifunctional molecule, 2-methoxyquinoline-6-carbaldehyde is a valuable building block for the synthesis of more complex heterocyclic systems and natural product analogs.

Conclusion

2-Methoxyquinoline-6-carbaldehyde, with its strategically placed functional groups, represents a promising scaffold for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on established chemical principles and data from related molecules. The postulated synthetic routes and the discussion of its potential applications are intended to serve as a valuable resource for researchers, stimulating further investigation into the properties and utility of this versatile quinoline derivative. The continued exploration of such "underexplored" chemical entities is crucial for advancing the frontiers of drug discovery and materials science.

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